Cypermethrin-profenofos mixt
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Overview
Description
Cypermethrin-profenofos mixture is a combination of two insecticides: cypermethrin, a synthetic pyrethroid, and profenofos, an organophosphate. This mixture is widely used in agriculture to control a variety of pests, particularly in cotton and rice crops. Cypermethrin acts as a neurotoxin, affecting the nervous system of insects, while profenofos inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cypermethrin-profenofos mixture involves the synthesis of each component separately, followed by their combination. Cypermethrin is synthesized through the esterification of cyano(3-phenoxyphenyl)methyl with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate. Profenofos is synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .
Industrial Production Methods
In industrial production, cypermethrin and profenofos are combined in specific ratios to form an emulsifiable concentrate. The typical formulation contains 40% profenofos and 4% cypermethrin. The mixture is then emulsified using surfactants such as calcium dodecylbenzenesulfonate and ricinus oil polyethenoxy ether, and dissolved in organic solvents like xylene or toluene .
Chemical Reactions Analysis
Types of Reactions
Cypermethrin-profenofos mixture undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. These reactions can lead to the formation of different degradation products.
Common Reagents and Conditions
Hydrolysis: In the presence of water, cypermethrin and profenofos can hydrolyze to form their respective acids and alcohols.
Oxidation: Cypermethrin can be oxidized to form 3-phenoxybenzoic acid, while profenofos can be oxidized to form 4-bromo-2-chlorophenol.
Photodegradation: Both compounds can degrade under UV light, leading to the formation of various photoproducts
Major Products Formed
Cypermethrin: 3-phenoxybenzoic acid, cyano(3-phenoxyphenyl)methanol.
Profenofos: 4-bromo-2-chlorophenol, O-ethyl S-propyl phosphorothioate
Scientific Research Applications
Cypermethrin-profenofos mixture has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the degradation and environmental fate of pesticides.
Biology: Employed in studies on the effects of pesticides on non-target organisms, such as aquatic life and beneficial insects
Medicine: Investigated for its potential toxicological effects on human health, including neurotoxicity and endocrine disruption.
Industry: Widely used in agriculture to control pests in crops like cotton, rice, and vegetables, leading to increased crop yields and reduced pest-related losses
Mechanism of Action
Cypermethrin
Cypermethrin acts on the nervous system of insects by binding to voltage-gated sodium channels, prolonging their open state. This leads to continuous nerve impulses, causing paralysis and death of the insect .
Profenofos
Profenofos inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nerve cells, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action to profenofos.
Deltamethrin: A synthetic pyrethroid similar to cypermethrin, used for controlling a wide range of pests.
Malathion: An organophosphate insecticide with a similar mode of action to profenofos.
Uniqueness
The combination of cypermethrin and profenofos provides a synergistic effect, enhancing the overall insecticidal activity. This mixture is particularly effective against resistant pest populations, offering a broader spectrum of control compared to individual formulations .
Properties
CAS No. |
82464-73-1 |
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Molecular Formula |
C33H34BrCl3NO6PS |
Molecular Weight |
789.9 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3.C11H15BrClO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h3-12,17-18,20H,1-2H3;5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
BVQMZLDAZAQWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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